
4-Dibenzofuran-2-YL-4-hydroxyimino butyric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Matrix metalloproteinase-3 (MMP-3) inhibitors are compounds that specifically inhibit the activity of MMP-3, an enzyme involved in the degradation of extracellular matrix components. . MMP-3 inhibitor V is a synthetic compound designed to selectively inhibit MMP-3 activity, thereby preventing the degradation of extracellular matrix components and modulating various biological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of MMP-3 inhibitor V involves multiple steps, including the preparation of key intermediates and their subsequent coupling to form the final compoundCommon reaction conditions include the use of organic solvents, catalysts, and specific temperature and pressure conditions to optimize the yield and purity of the final product .
Industrial Production Methods: Industrial production of MMP-3 inhibitor V involves scaling up the synthetic route to produce large quantities of the compound. This process requires optimization of reaction conditions, purification methods, and quality control measures to ensure the consistency and efficacy of the final product. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are commonly used for quality control and characterization of the compound .
Chemical Reactions Analysis
Types of Reactions: MMP-3 inhibitor V undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its inhibitory activity .
Common Reagents and Conditions: Common reagents used in the synthesis and modification of MMP-3 inhibitor V include organic solvents, reducing agents, oxidizing agents, and catalysts. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired chemical transformations .
Major Products Formed: The major products formed from the chemical reactions involving MMP-3 inhibitor V include intermediates with modified functional groups and the final inhibitor compound. These products are characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm their structure and purity .
Scientific Research Applications
MMP-3 inhibitor V has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool to study the mechanisms of MMP-3 activity and its role in various biological processes. In biology, MMP-3 inhibitor V is used to investigate the effects of MMP-3 inhibition on cell behavior, tissue remodeling, and inflammation .
In medicine, MMP-3 inhibitor V has potential therapeutic applications in the treatment of diseases characterized by excessive MMP-3 activity, such as osteoarthritis, rheumatoid arthritis, and certain types of cancer. By inhibiting MMP-3 activity, the compound can help prevent the degradation of extracellular matrix components and reduce inflammation and tissue damage .
In industry, MMP-3 inhibitor V is used in the development of new drugs and therapeutic agents targeting MMP-3. Its selective inhibitory activity makes it a valuable tool for drug discovery and development .
Mechanism of Action
MMP-3 inhibitor V exerts its effects by selectively binding to the active site of MMP-3, thereby preventing the enzyme from degrading extracellular matrix components. The compound mimics the structure of natural MMP-3 substrates and competes with them for binding to the enzyme’s active site . This competitive inhibition prevents the enzyme from cleaving its natural substrates, thereby modulating various biological processes associated with MMP-3 activity .
Comparison with Similar Compounds
MMP-3 inhibitor V is unique in its selective inhibitory activity against MMP-3 compared to other MMP inhibitors. While many MMP inhibitors exhibit broad-spectrum activity against multiple MMPs, MMP-3 inhibitor V is designed to specifically target MMP-3, reducing the risk of off-target effects and enhancing its therapeutic potential .
Similar Compounds: Similar compounds include other MMP inhibitors such as marimastat, batimastat, and prinomastat. These compounds also inhibit MMP activity but may lack the selectivity and specificity of MMP-3 inhibitor V . The development of highly selective MMP-3 inhibitors like MMP-3 inhibitor V represents a significant advancement in the field of MMP inhibition and offers new opportunities for therapeutic intervention .
Properties
Molecular Formula |
C16H13NO4 |
|---|---|
Molecular Weight |
283.28 g/mol |
IUPAC Name |
(4E)-4-dibenzofuran-2-yl-4-hydroxyiminobutanoic acid |
InChI |
InChI=1S/C16H13NO4/c18-16(19)8-6-13(17-20)10-5-7-15-12(9-10)11-3-1-2-4-14(11)21-15/h1-5,7,9,20H,6,8H2,(H,18,19)/b17-13+ |
InChI Key |
ODQJWIMYDRXPBG-GHRIWEEISA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C3=C(O2)C=CC(=C3)/C(=N/O)/CCC(=O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C=CC(=C3)C(=NO)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


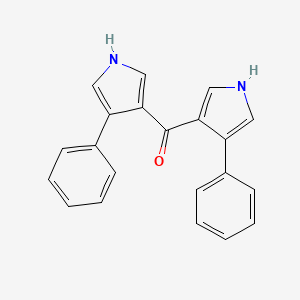
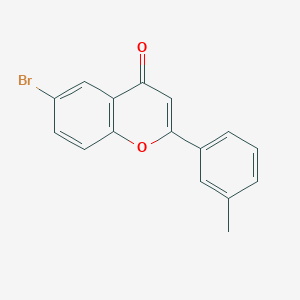
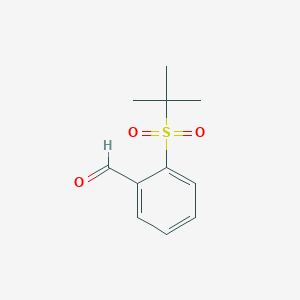
![(R,R)-[2-(4'-i-Propyloxazolin-2'-yl)ferrocenyl]diphenylphosphine, AldrichCPR](/img/structure/B12051783.png)
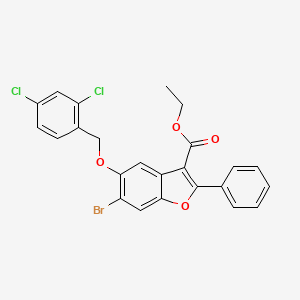



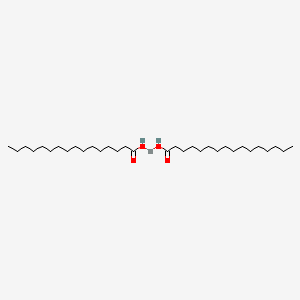
![2-amino-4-benzyl-7-methyl-5-oxo-6-(pyridin-3-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B12051800.png)


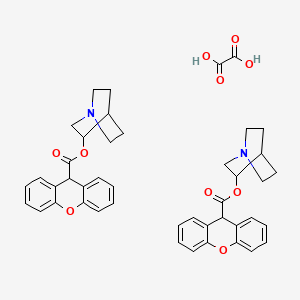
![2-[(4-Cyano-3-{[2-(2-cyanoanilino)-2-oxoethyl]sulfanyl}-5-isothiazolyl)sulfanyl]-N-(2-cyanophenyl)acetamide](/img/structure/B12051828.png)
